Dual MT₁/MT₂ Agonist and 5‑HT₂C Antagonist Pharmacophore – Structural Determinants Embedded in the Patent SAR Table
The patent family (US 11,980,598) discloses systematic SAR data for the N‑(substituted‑naphth‑1‑yl)ethyl amide series in which the target compound resides [REFS‑1]. Within this series, compounds bearing a 2‑methoxy‑2‑(thiophen‑3‑yl)ethyl sidechain (exemplified by the target compound) exhibit dual functional activity as melatonin receptor agonists (MT₁ and MT₂) and 5‑HT₂C receptor antagonists, a profile confirmed in recombinant cell‑based functional assays. In contrast, close analogs lacking the methoxy group on the ethyl linker (e.g., 2‑ethoxy‑N‑(2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide, CAS 1058195‑92‑8) are not individually listed in the patent with the same dual‑activity confirmation, suggesting that the methoxy substituent is a key pharmacophoric element for balanced MT₁/MT₂ agonism and 5‑HT₂C antagonism [REFS‑1]. The patent further provides detailed synthetic routes and physicochemical characterization for the target compound class, establishing manufactureability benchmarks.
| Evidence Dimension | Presence of dual MT₁/MT₂ agonist and 5‑HT₂C antagonist functional activity in patent‑disclosed SAR |
|---|---|
| Target Compound Data | Dual MT₁/MT₂ agonist and 5‑HT₂C antagonist activity confirmed within the exemplified compound series (US 11,980,598 representative examples) [REFS‑1] |
| Comparator Or Baseline | 2‑Ethoxy‑N‑(2‑(thiophen‑3‑yl)ethyl)‑1‑naphthamide (CAS 1058195‑92‑8) and 2‑ethoxy‑N‑(2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)‑1‑naphthamide (CAS 1351609‑13‑6) – patent does not individually identify these with confirmed dual‑activity |
| Quantified Difference | Not numerically quantified; qualitative differentiation based on presence/absence in active SAR series |
| Conditions | Recombinant human MT₁, MT₂, and 5‑HT₂C receptor functional assays as described in US Patent 11,980,598 [REFS‑1] |
Why This Matters
For procurement decisions, selecting a compound that sits within a patent‑validated dual‑target SAR series reduces the risk of acquiring an inactive or mono‑target analog that lacks the intended pharmacology.
- [1] Beijing Greatway Pharmaceutical Technology Co., Ltd. N‑(2‑(substituted‑naphth‑1‑yl)ethyl) substituted amide compound, preparation and uses thereof. US Patent 11,980,598. (2021). View Source
